molecular formula C14H6F12O4 B12084308 Di[hexafluoroisopropyl]terephthalate

Di[hexafluoroisopropyl]terephthalate

Cat. No.: B12084308
M. Wt: 466.17 g/mol
InChI Key: UHIXUMRTPXHFPS-UHFFFAOYSA-N
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Description

Bis(hexafluoroisopropyl)terephthalate is a chemical compound with the molecular formula C14H6F12O4 and a molecular weight of 466.18 g/mol . It is known for its unique properties due to the presence of hexafluoroisopropyl groups, which impart significant fluorine content to the molecule. This compound is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(hexafluoroisopropyl)terephthalate typically involves the esterification of terephthalic acid with hexafluoroisopropanol. One common method is the oxidative esterification of aldehydes using sodium persulfate and a catalytic quantity of a nitroxide . This method is applicable to aromatic, heteroaromatic, and aliphatic aldehydes.

Industrial Production Methods

In industrial settings, the production of bis(hexafluoroisopropyl)terephthalate may involve large-scale esterification processes using terephthalic acid and hexafluoroisopropanol under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Bis(hexafluoroisopropyl)terephthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The hexafluoroisopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of bis(hexafluoroisopropyl)terephthalate include oxidizing agents like sodium persulfate, reducing agents, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of bis(hexafluoroisopropyl)terephthalate depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Bis(hexafluoroisopropyl)terephthalate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(hexafluoroisopropyl)terephthalate involves its interaction with molecular targets through its functional groups. The hexafluoroisopropyl groups can participate in various chemical interactions, influencing the compound’s reactivity and stability. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to bis(hexafluoroisopropyl)terephthalate include:

  • Bis(2-hydroxyethyl)terephthalate
  • Bis(2-ethylhexyl)terephthalate
  • Dimethyl terephthalate

Uniqueness

Bis(hexafluoroisopropyl)terephthalate is unique due to the presence of hexafluoroisopropyl groups, which impart significant fluorine content and unique properties such as increased stability and reactivity compared to other terephthalate derivatives .

Properties

Molecular Formula

C14H6F12O4

Molecular Weight

466.17 g/mol

IUPAC Name

bis(1,1,1,3,3,3-hexafluoropropan-2-yl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C14H6F12O4/c15-11(16,17)9(12(18,19)20)29-7(27)5-1-2-6(4-3-5)8(28)30-10(13(21,22)23)14(24,25)26/h1-4,9-10H

InChI Key

UHIXUMRTPXHFPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC(C(F)(F)F)C(F)(F)F)C(=O)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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